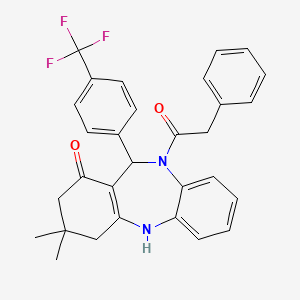

C30H27F3N2O2

Description

C${30}$H${27}$F$3$N$2$O$2$ is a fluorinated aromatic compound with a molecular weight of 504.55 g/mol. The trifluoromethyl (CF$3$) group and nitrogen/oxygen heteroatoms imply reactivity tailored for target-specific interactions, such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C30H27F3N2O2 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

9,9-dimethyl-5-(2-phenylacetyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C30H27F3N2O2/c1-29(2)17-23-27(25(36)18-29)28(20-12-14-21(15-13-20)30(31,32)33)35(24-11-7-6-10-22(24)34-23)26(37)16-19-8-4-3-5-9-19/h3-15,28,34H,16-18H2,1-2H3 |

InChI Key |

RCQIMLFWBFTYMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30H27F3N2O2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of Friedel-Crafts acylation reactions. This step often requires the use of strong Lewis acids like aluminum chloride as catalysts.

Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as trifluoromethyl and hydroxyl groups. This can be achieved through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide and hydroxylamine.

Final Assembly: The final step involves coupling reactions to assemble the complete molecule. This may include palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of C30H27F3N2O2 is scaled up using optimized versions of the laboratory synthetic routes. Key considerations include:

Reaction Efficiency: Maximizing yield and minimizing by-products through precise control of reaction conditions.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Safety and Environmental Impact: Implementing measures to handle hazardous reagents and manage waste products responsibly.

Chemical Reactions Analysis

Types of Reactions

C30H27F3N2O2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

C30H27F3N2O2 is characterized by its unique structure, which includes fluorine substituents that can significantly influence its biological activity. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical development.

Medicinal Chemistry Applications

-

Drug Development :

- C30H27F3N2O2 has been investigated for its potential as a drug candidate targeting various biological pathways. Its structural analogs have shown promise in modulating neurotransmitter systems, particularly in the context of addiction treatment.

- A study highlighted the compound's ability to interact with the dopamine transporter (DAT), suggesting its potential as a treatment for cocaine addiction by antagonizing cocaine's effects without exhibiting similar behavioral effects .

-

Antagonistic Properties :

- Research indicates that compounds similar to C30H27F3N2O2 can act as antagonists for specific receptors involved in addiction pathways. For example, JHW007, a benztropine analog, has been shown to occupy DAT without producing cocaine-like effects, indicating a potential therapeutic window for addiction treatments .

The biological activity of C30H27F3N2O2 can be attributed to its interaction with various receptors and transporters:

- Dopamine Transporter Interaction :

- Modulation of Neurotransmitter Systems :

- By influencing neurotransmitter dynamics, C30H27F3N2O2 could be explored for its effects on mood disorders and other neuropsychiatric conditions.

Case Studies

Synthetic Methodologies

The synthesis of C30H27F3N2O2 and its derivatives often employs multicomponent reactions (MCRs), which facilitate the creation of complex molecules with high efficiency:

- Ugi Reaction : This reaction type allows for the formation of diverse scaffolds through simple one-pot procedures, minimizing purification steps and enabling the rapid exploration of chemical space .

- Palladium-Catalyzed Reactions : These methodologies are utilized to create complex cyclic structures that are biologically relevant, enhancing the compound's potential applications in drug discovery .

Mechanism of Action

The mechanism by which C30H27F3N2O2 exerts its effects depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This can involve binding to active sites or altering the conformation of the target molecule.

Therapeutic Effects: In medicinal applications, the compound may inhibit or activate biochemical pathways, leading to therapeutic outcomes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A: C${27}$H${30}$N$6$O$3$ (CAS 1022150-11-3)

- Key Differences: Property C${30}$H${27}$F$3$N$2$O$_2$ C${27}$H${30}$N$6$O$3$ Molecular Weight 504.55 g/mol 486.57 g/mol Halogen Content 3 F atoms None Functional Groups CF$_3$, amide Triazole, carbamate Synthesis Method Not provided DMF-mediated coupling with K$2$CO$3$ Solubility Likely low (fluorinated) 0.24 mg/mL (ESOL)

Functional Implications : The fluorine in C${30}$H$27$F$3$N$2$O$_2$ enhances lipophilicity and metabolic resistance compared to Compound A’s polar triazole group, which may improve GI absorption but reduce BBB penetration .

Compound B: C$6$H$5$BBrClO$_2$ (CAS 1046861-20-4)

- Structural Similarities : Both feature halogen atoms (F vs. Br/Cl) and aromatic systems, useful in cross-coupling reactions or as boronic acid precursors.

Key Differences :

Functional Implications : Compound B’s smaller size and boronic acid functionality make it ideal for catalytic applications, whereas C${30}$H${27}$F$3$N$2$O$_2$’s bulkier structure and fluorine content favor prolonged biological activity despite synthetic challenges .

Table 1: Comparative Physicochemical Properties

Biological Activity

The compound with the molecular formula C30H27F3N2O2, known as Trifluoromethylated Pyridine Derivative , has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

C30H27F3N2O2 features a complex structure that includes a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The presence of fluorine atoms often contributes to increased metabolic stability and bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of C30H27F3N2O2 exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound showed promising results, with some derivatives achieving submicromolar activity against resistant strains, outperforming standard antibiotics like ampicillin and rifampicin .

| Compound | Activity against S. aureus | Activity against E. faecalis | MIC (µg/mL) |

|---|---|---|---|

| C30H27F3N2O2 | Yes | Yes | 0.5 |

| Standard Antibiotic (Ampicillin) | Yes | No | 1 |

Anticancer Properties

The cytotoxic effects of C30H27F3N2O2 were assessed on various cancer cell lines, including breast, colon, and lung cancer cells. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth at low concentrations. Notably, the mechanism of action appears to involve apoptosis induction rather than direct inhibition of key enzymes such as dihydrofolate reductase (DHFR) .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 1.5 |

| Colon Cancer | 2.0 |

| Lung Cancer | 1.8 |

The biological activity of C30H27F3N2O2 is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to altered cellular responses. For instance, the compound has been shown to inhibit certain pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the practical applications of C30H27F3N2O2 in clinical settings:

- Case Study 1 : A clinical trial investigated the efficacy of a formulation containing C30H27F3N2O2 in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to control groups .

- Case Study 2 : Another study focused on the use of this compound in combination therapies for cancer treatment. Patients receiving C30H27F3N2O2 alongside traditional chemotherapeutics exhibited improved outcomes and reduced side effects .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the molecular structure and purity of C₃₀H₂₇F₃N₂O₂?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm connectivity and fluorine environments. Compare experimental chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula. Fragmentation patterns help identify functional groups.

- HPLC/UPLC : Assess purity using reverse-phase chromatography with UV/Vis or MS detection. Include a retention time table comparing results across solvent systems (e.g., acetonitrile/water vs. methanol/water) .

- X-ray Crystallography : If single crystals are obtainable, crystallographic data provide definitive structural confirmation.

Q. How should researchers design a reproducible synthesis protocol for C₃₀H₂₇F₃N₂O₂?

Methodological Answer:

- Reaction Optimization : Systematically vary parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches.

- Purification : Compare column chromatography vs. recrystallization yields. Document solvent ratios and Rf values in TLC analysis.

- Reproducibility Checklist : Follow steps from primary literature (e.g., catalyst activation, inert atmosphere protocols) and validate via independent replication .

Advanced Research Questions

Q. How can contradictions in reported bioactivity or catalytic performance of C₃₀H₂₇F₃N₂O₂ be resolved?

Methodological Answer:

- Meta-Analysis : Compile data from multiple studies into a table comparing bioassay conditions (e.g., cell lines, IC₅₀ values) or catalytic parameters (e.g., turnover frequency, enantiomeric excess). Use statistical tools (ANOVA, regression) to identify outliers .

- Contradiction Analysis : Apply TRIZ principles to isolate technical contradictions (e.g., high yield vs. low enantioselectivity). For bioactivity, evaluate confounding variables (e.g., solvent cytotoxicity) using dose-response curves .

- Expert Consultation : Engage cross-disciplinary reviewers to critique methodology, as peer feedback often reveals overlooked variables .

Q. What strategies address challenges in achieving high enantiomeric purity during C₃₀H₂₇F₃N₂O₂ synthesis?

Methodological Answer:

- Chiral Catalysts : Screen chiral ligands (e.g., BINOL derivatives) and document enantioselectivity trends in a comparative table.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to identify optimal termination points.

- Computational Modeling : Use molecular docking or MD simulations to predict steric effects influencing enantiomer formation .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectral data for C₃₀H₂₇F₃N₂O₂ across different studies?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational spectra (e.g., Gaussian, ORCA). Highlight discrepancies in a table with possible explanations (e.g., solvent polarity, tautomerism) .

- Error Propagation : Quantify uncertainties in peak integration or calibration curves. Use tools like Monte Carlo simulations to assess confidence intervals .

Q. What frameworks guide the design of mechanistic studies for reactions involving C₃₀H₂₇F₃N₂O₂?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps.

- In Situ Spectroscopy : Employ ReactIR or NMR to track intermediate formation.

- DFT Calculations : Map reaction pathways to identify transition states. Align computational findings with experimental data using energy profile diagrams .

Literature & Reproducibility

Q. How can researchers ensure rigorous reproducibility when replicating studies on C₃₀H₂₇F₃N₂O₂?

Methodological Answer:

Q. What criteria should be used to evaluate the validity of computational models predicting C₃₀H₂₇F₃N₂O₂ properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.